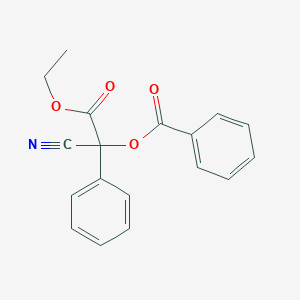

(1-Cyano-2-ethoxy-2-oxo-1-phenylethyl) benzoate

Description

La N-acétyl-D-cystéine est une forme acétylée de l'acide aminé cystéine. C'est un dérivé de la cystéine où un groupe acétyle est attaché à l'atome d'azote de la molécule de cystéine. Ce composé est connu pour ses propriétés antioxydantes et est largement utilisé dans diverses applications médicales et industrielles. Il sert de précurseur au glutathion, un antioxydant crucial dans le corps humain, et est couramment utilisé pour traiter le surdosage d'acétaminophène et pour fluidifier le mucus épais chez les personnes atteintes de maladies respiratoires chroniques .

Propriétés

Numéro CAS |

19971-69-8 |

|---|---|

Formule moléculaire |

C18H15NO4 |

Poids moléculaire |

309.3 g/mol |

Nom IUPAC |

(1-cyano-2-ethoxy-2-oxo-1-phenylethyl) benzoate |

InChI |

InChI=1S/C18H15NO4/c1-2-22-17(21)18(13-19,15-11-7-4-8-12-15)23-16(20)14-9-5-3-6-10-14/h3-12H,2H2,1H3 |

Clé InChI |

IWFSTRVHDQQGFY-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C(C#N)(C1=CC=CC=C1)OC(=O)C2=CC=CC=C2 |

SMILES canonique |

CCOC(=O)C(C#N)(C1=CC=CC=C1)OC(=O)C2=CC=CC=C2 |

Synonymes |

α-(Benzoyloxy)-α-cyanobenzeneacetic acid ethyl ester |

Origine du produit |

United States |

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La N-acétyl-D-cystéine peut être synthétisée selon plusieurs méthodes. Une méthode courante consiste à acyliser la cystéine avec de l'anhydride acétique. La réaction a généralement lieu en solution aqueuse, le pH étant ajusté à environ 9-12. La réaction est effectuée à une température comprise entre 40 et 60 °C pendant 20 à 60 minutes . Après la réaction, le produit est purifié par recristallisation pour obtenir de la N-acétyl-D-cystéine de haute pureté .

Méthodes de production industrielle

En milieu industriel, la N-acétyl-D-cystéine est produite en utilisant un procédé d'acylation similaire, mais à plus grande échelle. La liqueur mère de cystéine, un sous-produit de la production de cystéine, est utilisée comme matière première. La réaction d'acylation est effectuée dans des conditions contrôlées afin d'assurer un rendement et une pureté élevés. Le produit brut est ensuite recristallisé pour obtenir le composé final .

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

La N-acétyl-D-cystéine a une large gamme d'applications dans la recherche scientifique :

Chimie : Elle est utilisée comme agent réducteur et comme précurseur pour la synthèse d'autres composés.

Biologie : Elle sert d'antioxydant et de source de cystéine pour la synthèse des protéines.

Médecine : La N-acétyl-D-cystéine est utilisée pour traiter le surdosage d'acétaminophène, les maladies respiratoires chroniques et comme agent mucolytique. .

Industrie : Elle est utilisée dans la production de produits pharmaceutiques, de cosmétiques et comme additif alimentaire.

Mécanisme d'action

La N-acétyl-D-cystéine exerce ses effets principalement par ses propriétés antioxydantes. Elle augmente les niveaux de glutathion, un antioxydant clé dans le corps, en fournissant de la cystéine, un précurseur de la synthèse du glutathion. Cela permet de neutraliser les espèces réactives de l'oxygène (ROS) et de réduire le stress oxydatif. De plus, la N-acétyl-D-cystéine peut directement piéger les radicaux libres et les électrophiles réactifs.

Applications De Recherche Scientifique

N-Acetyl-D-cysteine has a wide range of applications in scientific research:

Chemistry: It is used as a reducing agent and a precursor for synthesizing other compounds.

Biology: It serves as an antioxidant and a source of cysteine for protein synthesis.

Medicine: N-Acetyl-D-cysteine is used to treat acetaminophen overdose, chronic respiratory conditions, and as a mucolytic agent. .

Industry: It is used in the production of pharmaceuticals, cosmetics, and as a food additive.

Mécanisme D'action

N-Acetyl-D-cysteine exerts its effects primarily through its antioxidant properties. It increases the levels of glutathione, a key antioxidant in the body, by providing cysteine, a precursor for glutathione synthesis. This helps in neutralizing reactive oxygen species (ROS) and reducing oxidative stress. Additionally, N-Acetyl-D-cysteine can directly scavenge free radicals and reactive electrophiles .

Comparaison Avec Des Composés Similaires

Composés similaires

L-Cystéine : Un acide aminé naturel qui sert de précurseur à la N-acétyl-D-cystéine.

Glutathion : Un tripeptide composé de glutamate, de cystéine et de glycine, connu pour ses propriétés antioxydantes.

Méthionine : Un autre acide aminé contenant du soufre ayant des propriétés antioxydantes

Unicité

La N-acétyl-D-cystéine est unique en raison de son groupe acétyle, qui améliore sa stabilité et sa solubilité par rapport à la cystéine. Cela la rend plus efficace en tant que complément et agent thérapeutique. Sa capacité à augmenter les niveaux de glutathion et à piéger directement les radicaux libres la distingue des autres composés similaires .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.